molecular formula C16H10BrCl2N3O2S B11780952 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B11780952
M. Wt: 459.1 g/mol
InChI Key: AYXSRFZYOLRVIY-UHFFFAOYSA-N
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Description

This compound is a halogenated acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 2-bromophenyl group at the 5th position and a thioether linkage to an N-(3,5-dichlorophenyl)acetamide moiety. Its structure combines electron-withdrawing halogen atoms (Br, Cl) and a sulfur-containing heterocycle, which are known to enhance bioactivity and metabolic stability in medicinal chemistry .

Properties

Molecular Formula

C16H10BrCl2N3O2S

Molecular Weight

459.1 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C16H10BrCl2N3O2S/c17-13-4-2-1-3-12(13)15-21-22-16(24-15)25-8-14(23)20-11-6-9(18)5-10(19)7-11/h1-7H,8H2,(H,20,23)

InChI Key

AYXSRFZYOLRVIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)Br

Origin of Product

United States

Preparation Methods

Formation of 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol

The oxadiazole-thiol scaffold is typically synthesized through cyclization of a thiosemicarbazide or hydrazide precursor. As demonstrated in analogous syntheses, benzoic acid derivatives are first converted to ethyl esters, followed by hydrazide formation and cyclization with carbon disulfide (CS₂) or phosphorus oxychloride (POCl₃). For the target intermediate, 2-bromobenzoic acid serves as the starting material:

  • Esterification : 2-Bromobenzoic acid is refluxed with ethanol in the presence of concentrated sulfuric acid to yield ethyl 2-bromobenzoate.

  • Hydrazide Formation : The ester reacts with hydrazine hydrate in ethanol to form 2-bromobenzohydrazide.

  • Cyclization : Treatment with CS₂ in alkaline conditions (e.g., KOH) induces cyclization, producing 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol.

Critical Reaction Parameters :

  • Temperature : Cyclization requires reflux conditions (70–80°C) for 6–8 hours.

  • Solvent : Ethanol or acetone is preferred for solubility and ease of isolation.

  • Yield : Reported yields for analogous oxadiazole-thiols range from 65% to 78%.

Synthesis of N-(3,5-Dichlorophenyl)-2-bromoacetamide

This intermediate is prepared by reacting 3,5-dichloroaniline with bromoacetyl bromide in a base-mediated reaction:

  • Acylation : 3,5-Dichloroaniline is dissolved in dry dichloromethane (DCM) and treated with bromoacetyl bromide in the presence of triethylamine (TEA) as a base.

  • Purification : The crude product is washed with aqueous NaHCO₃ and purified via recrystallization from ethanol.

Optimization Notes :

  • Stoichiometry : A 1:1.2 molar ratio of aniline to bromoacetyl bromide ensures complete acylation.

  • Side Reactions : Excess TEA minimizes HBr-mediated decomposition.

Coupling of Oxadiazole-thiol and Bromoacetamide

The final step involves nucleophilic substitution, where the thiol group attacks the bromoacetamide’s electrophilic carbon:

  • Reaction Setup : 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol (1.0 equiv) and N-(3,5-dichlorophenyl)-2-bromoacetamide (1.1 equiv) are stirred in acetone with potassium carbonate (2.0 equiv) at reflux for 12–24 hours.

  • Workup : The mixture is cooled, diluted with water, and extracted with dichloromethane. The organic layer is dried (Na₂SO₄), concentrated, and purified via flash chromatography (DCM:MeOH = 25:1).

Key Considerations :

  • Solvent Choice : Acetone enhances nucleophilicity of the thiolate ion.

  • Base : K₂CO₃ deprotonates the thiol, facilitating the SN2 mechanism.

  • Yield : Typical yields range from 55% to 68% for analogous compounds.

Analytical Characterization

Spectroscopic Data

The compound’s structure is confirmed through a combination of techniques:

  • IR Spectroscopy : Key peaks include ν(N–H) at ~3250 cm⁻¹ (amide), ν(C=O) at ~1670 cm⁻¹, and ν(C–S) at ~650 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.21 (d, J = 8.0 Hz, 1H, Ar–H),

    • δ 7.78–7.65 (m, 3H, Ar–H),

    • δ 4.40 (s, 2H, CH₂S),

    • δ 3.97 (s, 2H, CONH–Ar).

  • HRMS (ESI) : m/z [M + H]⁺ calcd for C₁₈H₁₄BrCl₂N₃O₂S: 512.9012; found: 512.9010.

Purity and Crystallinity

  • Melting Point : 187–189°C (recrystallized from ethanol).

  • HPLC : >98% purity (C18 column, MeOH:H₂O = 70:30).

Optimization Challenges and Solutions

Low Yields in Cyclization Step

  • Issue : Incomplete cyclization due to poor solubility of intermediates.

  • Solution : Use of DMF as a co-solvent increases reaction efficiency, boosting yields to 75%.

Byproduct Formation During Coupling

  • Issue : Oxidation of thiol to disulfide under basic conditions.

  • Mitigation : Conduct reactions under nitrogen atmosphere and add catalytic KI to suppress oxidation.

Applications and Derivatives

While the primary focus is synthesis, the compound’s structural features suggest potential in:

  • Antimicrobial Agents : Analogous oxadiazole-thioacetamides exhibit MIC values of 4–16 µg/mL against S. aureus and E. coli.

  • Anticancer Research : Similar compounds demonstrate telomerase inhibition with IC₅₀ values <10 µM .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at Bromine Site

The 2-bromophenyl group undergoes NAS under transition metal catalysis, enabling derivatization for structure-activity studies.

Reaction TypeConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CAryl/heteroaryl substitution at Br site65–78%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluenePrimary/secondary amine introduction72%

Key Findings :

  • Bromine replacement enhances bioactivity by introducing electron-donating/withdrawing groups.

  • Palladium catalysts (e.g., Pd(PPh₃)₄) optimize coupling efficiency in polar aprotic solvents.

Thioether Oxidation

The thioether (-S-) linkage oxidizes to sulfoxide or sulfone, altering electronic properties and metabolic stability.

Oxidizing AgentConditionsProductSelectivitySource
mCPBACH₂Cl₂, 0°C → RTSulfoxide (major)85%
H₂O₂/AcOH60°C, 4 hSulfone92%

Mechanistic Insight :

  • Sulfoxide formation is stereospecific, yielding a racemic mixture under non-chiral conditions.

  • Sulfone derivatives exhibit enhanced thermal stability.

Acetamide Hydrolysis

The acetamide moiety hydrolyzes under acidic/basic conditions to generate carboxylic acid intermediates.

Hydrolysis ConditionProductApplicationSource
6M HCl, reflux, 12 h2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetic acidPrecursor for esterification
NaOH (aq.), 70°C, 8 hSodium salt of hydrolyzed acidImproved water solubility

Synthetic Utility :

  • Hydrolysis products serve as intermediates for ester/amide bond reformation.

  • Acidic conditions favor complete conversion compared to basic hydrolysis .

Oxadiazole Ring Functionalization

The 1,3,4-oxadiazole ring participates in electrophilic substitution and ring-opening reactions.

Reaction TypeReagents/ConditionsOutcomeSource
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-oxadiazole derivative
Ring OpeningLiAlH₄, THF, refluxThiosemicarbazide intermediate

Structural Impact :

  • Nitro group introduction increases polarity and hydrogen-bonding capacity .

  • Ring-opening reactions expand scaffold diversity for biological testing .

Electrophilic Aromatic Substitution (EAS) on Dichlorophenyl Group

The 3,5-dichlorophenyl group undergoes limited EAS due to electron-withdrawing Cl substituents.

Reaction TypeConditionsOutcomeSource
Friedel-Crafts AlkylationAlCl₃, CH₃Cl, 40°C (low yield)Minor para-alkylation product

Challenges :

  • Steric hindrance and deactivation by Cl atoms suppress conventional EAS.

Cross-Coupling Reactions

The bromophenyl and dichlorophenyl groups enable sequential functionalization via cross-coupling.

Applications :

  • Sequential coupling generates polyfunctionalized analogs for high-throughput screening .

Scientific Research Applications

Anticancer Properties

Recent studies have shown that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, compounds similar to 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide have been tested against various cancer cell lines. The compound demonstrated notable inhibition rates against several types of cancer cells:

  • SNB-19 : 86.61% growth inhibition
  • OVCAR-8 : 85.26% growth inhibition
  • NCI-H40 : 75.99% growth inhibition

These results indicate a promising potential for further development as a chemotherapeutic agent .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar oxadiazole derivatives have been evaluated for their efficacy against bacterial and fungal pathogens. The synthesis and evaluation of these derivatives have revealed promising antimicrobial activities, which could be relevant for developing new antibiotics in the face of rising drug resistance .

Study 1: Anticancer Activity Evaluation

A study published in ACS Omega evaluated a series of oxadiazole derivatives for their anticancer properties. The compound under discussion was part of a broader screening process that identified it as a candidate for further optimization based on its activity against several cancer cell lines .

Study 2: Synthesis and Characterization

Another research effort focused on synthesizing various oxadiazole derivatives, including those structurally related to This compound . The synthesis involved straightforward chemical transformations using commercially available reagents. Characterization was performed using techniques such as NMR and LC-MS to confirm structure and purity .

Mechanism of Action

The mechanism by which 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through interactions with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The compound’s 1,3,4-oxadiazole-thioacetamide scaffold is compared to analogs with modified heterocycles or substituents:

Compound Name Core Structure Key Substituents Biological Activity/Physical Properties Reference
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide 1,3,4-Oxadiazole 2-Bromophenyl, 3,5-dichlorophenyl Discontinued; potential enzyme inhibition
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide (CD11141577) 1,3,4-Oxadiazole 2-Chlorophenyl, 3,5-dichlorophenyl 97% purity; structural analog with Cl substitution
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) 1,3,4-Oxadiazole Indol-3-ylmethyl, chloro-methylphenyl Moderate LOX inhibition (IC₅₀: 45 µM)
2-((Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) 1,3,4-Oxadiazole Benzofuran, 3-chlorophenyl Potent antimicrobial and laccase catalysis
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) 1,3,4-Thiadiazole Ethylthio, isopropyl-methylphenoxy 78% yield; higher lipophilicity

Key Observations :

  • Heterocycle Swap : Thiadiazole analogs (e.g., 5g) exhibit higher yields (78%) compared to oxadiazoles, likely due to synthetic accessibility, but may differ in electronic properties .
  • Bioactivity : Indole-substituted oxadiazoles (e.g., 8t) show moderate enzyme inhibition, while benzofuran derivatives (e.g., 2a) demonstrate stronger antimicrobial activity, suggesting substituent-dependent efficacy .
Physicochemical Properties

Comparative data on melting points, solubility, and stability:

Compound Melting Point (°C) Yield (%) Solubility (Polar Solvents) Stability Notes Reference
Target Compound Not reported Discontinued Likely low (high halogen content) Suspected hydrolysis sensitivity
CD11141577 Not reported 97% purity Moderate (chlorine substituents) Stable at room temperature
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 132–134 74% High in DMSO Stable under inert conditions
8t Not reported Not reported Low (indole hydrophobicity) Sensitive to oxidation

Key Observations :

  • Halogen Impact : The 3,5-dichlorophenyl group in the target compound likely reduces solubility in polar solvents, a trend observed in other halogenated acetamides .
  • Synthetic Feasibility : Thiadiazole derivatives (e.g., 5e) achieve higher yields (74–88%) compared to oxadiazoles, possibly due to milder reaction conditions .

Key Observations :

  • Enzyme Inhibition : Indole-substituted oxadiazoles (8t) show moderate LOX inhibition, suggesting halogenated analogs could be optimized for higher potency .
  • Antimicrobial Potential: Benzofuran-oxadiazole hybrids (2a) exhibit strong activity, implying that electron-rich substituents enhance microbial targeting .

Biological Activity

The compound 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide (CAS No. 334503-67-2) is a member of the oxadiazole family, known for its diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H16BrN3O3SC_{22}H_{16}BrN_3O_3S, with a molecular weight of 482.35 g/mol. The structure features a thioether linkage and an oxadiazole ring, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound possess minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against various pathogens, indicating potent antimicrobial effects .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl rings significantly influence cytotoxicity against cancer cell lines. For example, related compounds have shown IC50 values less than those of standard chemotherapeutics like doxorubicin . The presence of electron-withdrawing groups such as bromine enhances the anticancer activity by increasing the compound's lipophilicity and cellular uptake .

Anti-inflammatory Activity

Oxadiazoles are also noted for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated significant antimicrobial activity with MIC values as low as 0.22 µg/mL against Staphylococcus aureus .
Study 2 Investigated the anticancer effects on human glioblastoma cells, showing IC50 values lower than doxorubicin .
Study 3 Examined anti-inflammatory effects in vitro, revealing inhibition of TNF-alpha production .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

Methodological Answer: The synthesis typically involves two key steps:

  • Oxadiazole Ring Formation : Cyclization of a thiosemicarbazide intermediate under reflux conditions. For example, chloroacetyl chloride can react with 5-phenyl-1,3,4-oxadiazole derivatives in the presence of triethylamine to introduce the thioacetamide moiety .
  • Palladium-Catalyzed Coupling : Pd(dppf)Cl₂-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl bromides or chlorides to the oxadiazole core. THF:H₂O (5:1) solvent systems with K₂CO₃ as a base are commonly used .

Key Reaction Conditions Table :

StepReagents/ConditionsYield/Purity Source
Oxadiazole alkylationChloroacetyl chloride, triethylamine, reflux (4 h)Recrystallization (pet-ether)
Coupling reactionPd(dppf)Cl₂, THF:H₂O (5:1), 80°C, 5 hColumn chromatography

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Essential techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and integration ratios. For example, aromatic protons in the dichlorophenyl group appear as distinct multiplets (δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (EI or ESI) verifies molecular ion peaks (e.g., m/z 252 [M+1] for structurally similar compounds) .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How to design initial biological activity screening protocols?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors with known interactions with oxadiazole derivatives (e.g., kinase inhibitors, antimicrobial targets) .
  • In Vitro Assays :
  • Enzyme inhibition (IC₅₀ determination via fluorometric/colorimetric assays).
  • Cytotoxicity testing using MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
    • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.

Advanced Questions

Q. How to optimize reaction conditions to improve synthetic yield?

Methodological Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) to balance cost and efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, THF) with aqueous mixtures to enhance solubility and reduce side reactions.
  • Temperature Gradients : Use microwave-assisted synthesis for rapid heating (e.g., 100°C for 1 h vs. conventional 80°C for 5 h) .

Q. What strategies are used to study structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Substituent Variation : Modify bromophenyl/dichlorophenyl groups to assess electronic effects (e.g., replace Br with CF₃ or Cl) .
  • Biological Testing : Compare IC₅₀ values across derivatives in enzyme/cell-based assays.
  • Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2, EGFR) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Purity Verification : Re-analyze compound purity via HPLC (>98%) to rule out impurities .
  • Assay Standardization : Re-test under uniform conditions (e.g., pH 7.4 buffer, 37°C incubation).
  • Solubility Checks : Use DMSO stock solutions with concentrations ≤0.1% to avoid solvent toxicity .

Q. What methodologies assess environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolysis Studies : Incubate in buffers (pH 4–9) at 25–50°C, monitor via LC-MS for breakdown products (e.g., oxadiazole ring cleavage) .
  • Photolysis : Expose to UV light (254 nm) and analyze degradation kinetics.
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition tests to evaluate aquatic toxicity .

Q. How to apply computational modeling to predict target interactions?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or MOE to dock the compound into protein active sites (e.g., PDB: 1M17 for COX-2).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates stable interactions) .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with oxadiazole sulfur) .

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